molecular formula C20H22O5 B11044059 1,4-Bis(4-methoxyphenyl)-4-oxobutan-2-yl acetate

1,4-Bis(4-methoxyphenyl)-4-oxobutan-2-yl acetate

Cat. No.: B11044059
M. Wt: 342.4 g/mol
InChI Key: BFVRJXZDHXLTKC-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate is an organic compound characterized by the presence of methoxybenzyl and methoxyphenyl groups

Preparation Methods

The synthesis of 1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl alcohol with 4-methoxyphenylacetic acid in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture in an organic solvent such as toluene or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate lies in its specific combination of methoxybenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

[1,4-bis(4-methoxyphenyl)-4-oxobutan-2-yl] acetate

InChI

InChI=1S/C20H22O5/c1-14(21)25-19(12-15-4-8-17(23-2)9-5-15)13-20(22)16-6-10-18(24-3)11-7-16/h4-11,19H,12-13H2,1-3H3

InChI Key

BFVRJXZDHXLTKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CC1=CC=C(C=C1)OC)CC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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